molecular formula C8H6N4O B1302315 4-(1H-Tetrazol-5-yl)Benzaldehyde CAS No. 74815-22-8

4-(1H-Tetrazol-5-yl)Benzaldehyde

Cat. No.: B1302315
CAS No.: 74815-22-8
M. Wt: 174.16 g/mol
InChI Key: SRGPTCYCHZMFOR-UHFFFAOYSA-N
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Description

4-(2H-Tetrazol-5-yl)benzaldehyde is an organic compound with the molecular formula C8H6N4O. It is characterized by the presence of a tetrazole ring attached to a benzaldehyde moiety. This compound is known for its light yellow solid form and is used in various chemical and industrial applications .

Biochemical Analysis

Biochemical Properties

4-(2H-Tetrazol-5-yl)benzaldehyde plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease enzyme activity, which is crucial in the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can be beneficial in treating conditions like peptic ulcers and urinary tract infections. Additionally, 4-(2H-Tetrazol-5-yl)benzaldehyde exhibits antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .

Cellular Effects

The effects of 4-(2H-Tetrazol-5-yl)benzaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 4-(2H-Tetrazol-5-yl)benzaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with the urease enzyme results in the inhibition of the enzyme’s activity, thereby preventing the hydrolysis of urea . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2H-Tetrazol-5-yl)benzaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2H-Tetrazol-5-yl)benzaldehyde remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(2H-Tetrazol-5-yl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and enzyme inhibition . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

4-(2H-Tetrazol-5-yl)benzaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it can affect the activity of enzymes involved in the oxidative stress response, leading to changes in metabolite levels and metabolic flux . These interactions highlight the compound’s potential impact on overall cellular metabolism and homeostasis .

Transport and Distribution

Within cells and tissues, 4-(2H-Tetrazol-5-yl)benzaldehyde is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 4-(2H-Tetrazol-5-yl)benzaldehyde is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

The synthesis of 4-(1H-Tetrazol-5-yl)Benzaldehyde can be achieved through several routes. One common method involves the reaction of 4-formylbenzonitrile with sodium azide in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

4-(2H-Tetrazol-5-yl)benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-(2H-Tetrazol-5-yl)benzaldehyde can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of 4-(1H-Tetrazol-5-yl)Benzaldehyde lies in its tetrazole ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-5-6-1-3-7(4-2-6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGPTCYCHZMFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375259
Record name 4-(2H-tetrazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74815-22-8
Record name 4-(2H-tetrazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing tetrazole derivatives of spiro- and bis-(thio)barbiturates?

A: Tetrazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticonvulsant properties. [] Spiro- and bis-(thio)barbiturates also exhibit various biological activities. [] Combining these two pharmacophores in novel hybrid molecules could potentially lead to compounds with enhanced or unique pharmacological profiles. The research highlighted in these papers explores this possibility by developing a synthetic route for these novel compounds. []

Q2: How does 4-(1H-Tetrazol-5-yl)benzaldehyde facilitate the synthesis of these novel compounds?

A: this compound serves as a crucial starting material in the synthesis of these complex molecules. Its aldehyde functionality enables reactions with (thio)barbituric acids, leading to the formation of spiro- and bis-(thio)barbiturates containing the tetrazole moiety. [] This approach provides a direct and efficient pathway to access these novel structures, expanding the chemical space for drug discovery and exploring potential synergistic effects arising from the combination of these pharmacophores. []

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